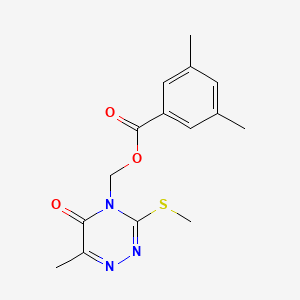

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3,5-dimethylbenzoate

Description

“(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3,5-dimethylbenzoate” is a triazinone derivative featuring a 1,2,4-triazin-5-one core substituted with a methylthio group at position 3 and a methyl group at position 4. The benzoate ester moiety (3,5-dimethylbenzoate) is linked via a methylene bridge.

The compound’s structural uniqueness lies in its 1,2,4-triazinone scaffold, which distinguishes it from more prevalent 1,3,5-triazine derivatives (e.g., sulfonylurea herbicides).

Properties

IUPAC Name |

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3,5-dimethylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-9-5-10(2)7-12(6-9)14(20)21-8-18-13(19)11(3)16-17-15(18)22-4/h5-7H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGHMTFFXXFCFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)OCN2C(=O)C(=NN=C2SC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3,5-dimethylbenzoate typically involves multi-step organic reactions. One common method starts with the preparation of the triazine ring, followed by the introduction of the methylthio and oxo groups. The final step involves esterification with 3,5-dimethylbenzoic acid under acidic conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3,5-dimethylbenzoate: can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The oxo group can be reduced to a hydroxyl group.

Substitution: The methyl groups on the triazine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

Substitution: Various nucleophiles can be used, depending on the desired substitution, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of the oxo group yields alcohols.

Scientific Research Applications

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3,5-dimethylbenzoate: has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3,5-dimethylbenzoate exerts its effects involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, modulating their activity. The methylthio and oxo groups may also play a role in binding to these targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Triazine-Based Herbicides ()

The Pesticide Chemicals Glossary lists structurally related triazine-methyl benzoate derivatives, primarily sulfonylurea herbicides (Table 1). Key differences include:

| Compound Name (Use) | Triazine Core | Substituents (Positions) | Benzoate Modifications |

|---|---|---|---|

| Triflusulfuron methyl ester (Herbicide) | 1,3,5-triazin-2-yl | N,N-dimethylamino, trifluoroethoxy (4,6) | 2-sulfonylcarbamoyl, 3-Me |

| Metsulfuron methyl ester (Herbicide) | 1,3,5-triazin-2-yl | Methoxy, methyl (4,6) | 2-sulfonylcarbamoyl |

| Target Compound | 1,2,4-triazin-5-one | 3-SMe, 6-Me | 3,5-dimethylbenzoate |

Key Observations :

- Triazine Core: The target compound’s 1,2,4-triazinone scaffold is less common in herbicides, which typically employ 1,3,5-triazine cores for acetolactate synthase (ALS) inhibition .

- Substituent Effects: The methylthio group may confer resistance to oxidative degradation compared to methoxy or amino groups in sulfonylureas. However, the absence of a sulfonylurea bridge in the target compound suggests a different mechanism of action, possibly targeting enzymes beyond ALS .

Bioactive Triazinones in Pharmaceuticals ()

javanica (e.g., compound 4 with 80.5% H. The target compound’s methylthio group could mimic sulfur-containing bioactive moieties (e.g., sulforaphane in ) by interacting with thiol-dependent bacterial enzymes .

Research Findings and Implications

Agrochemical Potential

- Structural Novelty: The 1,2,4-triazinone core is understudied in herbicide development compared to 1,3,5-triazines. Its unique geometry may enable novel interactions with plant-specific enzymes.

- Stability and Bioavailability : The methylthio group’s resistance to hydrolysis could prolong soil residual activity, while the dimethylbenzoate ester may reduce volatility compared to smaller esters .

Biological Activity

The compound (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3,5-dimethylbenzoate is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 424.49 g/mol. The structure features a triazine core, which is known for its diverse biological activities. The presence of a methylthio group and a benzoate moiety contributes to its chemical reactivity and potential interactions with biological targets.

Synthesis

The synthesis typically involves multiple steps:

- Formation of the Triazine Ring : The initial step includes the preparation of the triazine ring through cyclization reactions.

- Introduction of the Methylthio Group : This step often involves nucleophilic substitution reactions.

- Esterification : The final product is obtained by esterifying the triazine derivative with 3,5-dimethylbenzoic acid under controlled conditions.

Synthetic Route Overview

| Step | Reaction Type | Conditions |

|---|---|---|

| 1 | Cyclization | Heat, solvent (e.g., DMSO) |

| 2 | Nucleophilic Substitution | Base catalyst |

| 3 | Esterification | Acid catalyst |

Biological Activity

Preliminary studies suggest that this compound exhibits various biological activities, including:

- Antimicrobial Activity : In vitro assays indicate potential effectiveness against various bacterial strains.

- Anticancer Properties : The compound has shown cytotoxic effects on cancer cell lines, suggesting a possible role as an anticancer agent.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

The proposed mechanisms by which this compound exerts its effects include:

- Enzyme Interaction : Binding to active sites of enzymes, thereby inhibiting their activity.

- Receptor Modulation : Altering receptor signaling pathways which could impact cellular responses.

Interaction Studies

Interaction studies have focused on:

- Enzyme kinetics to determine inhibition constants.

- Binding affinity assays using radiolabeled compounds.

Case Studies

Several studies have investigated the biological activity of this compound:

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antibacterial properties against Escherichia coli and Staphylococcus aureus.

- Results : Showed significant inhibition at concentrations above 50 µg/mL.

-

Cytotoxicity Assessment :

- Objective : To assess effects on human cancer cell lines.

- Findings : Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 30 µM.

-

Enzyme Inhibition Analysis :

- Objective : To determine inhibition of specific metabolic enzymes.

- Outcome : Demonstrated competitive inhibition with Ki values in the low micromolar range.

Q & A

Q. How can researchers optimize the yield of nucleophilic substitution reactions during synthesis?

- Temperature Control : Maintain -35°C to suppress side reactions (e.g., multiple substitutions).

- Base Selection : Use DIPEA (N,N-diisopropylethylamine) to deprotonate thiols and enhance nucleophilicity.

- Stoichiometry : Employ a 1.2:1 molar ratio of nucleophile to trichlorotriazine to ensure complete substitution. Contamination by di- or tri-substituted byproducts can be minimized via flash chromatography .

Q. How can discrepancies in reported biological activities of triazinone derivatives be resolved?

- Comparative Bioassays : Test the compound and analogs under standardized conditions (e.g., fixed cell lines, consistent ATP levels).

- Structural Analysis : Use X-ray crystallography or DFT calculations to correlate substituent effects (e.g., methyl vs. methoxy groups) with activity.

- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., IC50 values in cancer vs. viral models) to identify assay-specific biases .

Q. What strategies are effective in improving metabolic stability for in vivo studies?

- Ester Hydrolysis Resistance : Replace the benzoate ester with a bioisostere (e.g., amide) to reduce susceptibility to esterases.

- Microsomal Stability Assays : Incubate the compound with liver microsomes and NADPH, monitoring degradation via LC-MS.

- Prodrug Design : Mask reactive groups (e.g., methylthio) with protective moieties that release the active form in target tissues .

Q. How can reaction mechanisms for triazinone ring-opening be elucidated?

- Kinetic Studies : Monitor pH-dependent hydrolysis rates (e.g., UV-Vis spectroscopy at 270 nm for loss of triazinone absorbance).

- Isotopic Labeling : Use 18O-labeled water to trace oxygen incorporation during ring-opening.

- Computational Modeling : Simulate transition states (e.g., DFT at B3LYP/6-31G* level) to identify rate-determining steps .

Data Contradiction Analysis

Q. Why do some studies report antitumor activity while others emphasize antiviral effects?

- Target Selectivity : The compound may inhibit multiple kinases (e.g., CDK2 in cancer) and viral proteases (e.g., SARS-CoV-2 Mpro) due to its triazinone core.

- Assay Conditions : Differences in cell permeability (e.g., P-gp efflux in cancer vs. primary cells) or serum protein binding can alter effective concentrations.

- Structural Variants : Minor modifications (e.g., methylthio to ethylthio) may shift activity toward specific targets .

Methodological Tables

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Nucleophilic Substitution Temp | -35°C (±2°C) | |

| Base for Thiol Activation | DIPEA (1.1 equiv) | |

| HPLC Purity Threshold | >95% (C18 column, MeCN/H2O gradient) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.